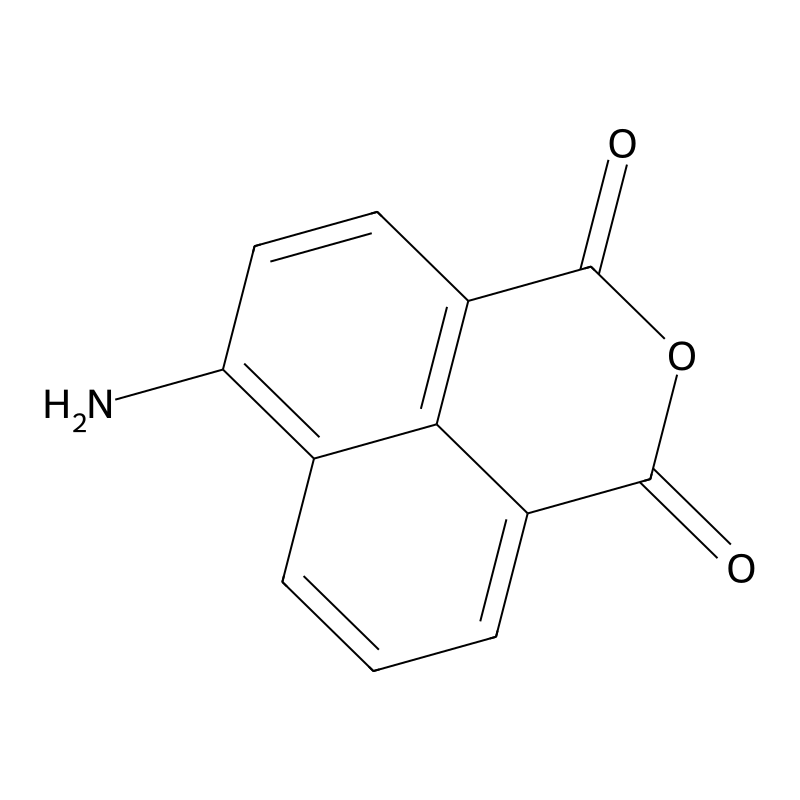4-Amino-1,8-naphthalic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
4-Amino-1,8-naphthalic anhydride can be synthesized through various methods, with the most common approach involving the condensation of 4-aminonaphthalic acid and acetic anhydride. This reaction is typically performed under reflux conditions with a suitable catalyst, such as sulfuric acid or sodium acetate. [, ]
Dye precursor
4-Amino-1,8-naphthalic anhydride serves as a valuable precursor in the synthesis of various dyes, including pigments and fluorescent dyes. The amino group and the anhydride functionality present in the molecule allow for further chemical modifications, enabling the creation of dyes with diverse properties. For instance, it can be used to synthesize perylene pigments, which exhibit excellent light and chemical stability, making them suitable for high-performance applications. [, ]
Chemical intermediate
Research on potential applications
Current research efforts are exploring the potential applications of 4-Amino-1,8-naphthalic anhydride in various fields beyond its established uses. These include:
- Organic electronics: Studies are investigating the potential of 4-Amino-1,8-naphthalic anhydride in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). []
- Biomedical applications: Preliminary research suggests that 4-Amino-1,8-naphthalic anhydride derivatives might possess potential for biomedical applications, although further research is needed to fully understand their properties and efficacy. []
4-Amino-1,8-naphthalic anhydride is a chemical compound with the molecular formula and a molecular weight of 213.19 g/mol. It is characterized by the presence of an amino group at the 4-position and an anhydride functional group derived from naphthalene. This compound is significant in organic synthesis and materials science due to its unique chemical properties and reactivity.
- Reduction: The compound can be reduced to form 4-amino-1,8-naphthalimide derivatives.
- Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in reactions with electrophiles, facilitating the formation of substituted products.
- Formation of Naphthalimides: It can react with different amines to yield naphthalimide derivatives, which are valuable in fluorescence applications .
Research indicates that 4-amino-1,8-naphthalic anhydride exhibits biological activities that make it a candidate for pharmaceutical applications. It has been studied for its potential as:
- Antitumor Agents: Certain derivatives of this compound have shown promise in inhibiting tumor growth.
- Fluorescent Probes: Its derivatives are utilized as fluorescent markers in biological imaging and sensing applications .
Several synthetic routes exist for producing 4-amino-1,8-naphthalic anhydride:
- Reduction of 4-Nitro-1,8-naphthalic Anhydride: This method involves the catalytic reduction of 4-nitro-1,8-naphthalic anhydride using palladium on activated carbon in acetonitrile under hydrogen atmosphere .
- Nucleophilic Substitution: The reaction of 4-chloro-1,8-naphthalic anhydride with various amines under controlled conditions leads to the formation of the amino derivative .
- Oxidative Processes: Starting from acenaphthene, nitration followed by oxidation can yield intermediates that are further reduced to obtain the desired product .
4-Amino-1,8-naphthalic anhydride has diverse applications across various fields:
- Fluorescent Dyes: Its derivatives are employed as fluorescent probes in biochemical assays and imaging techniques.
- Pharmaceuticals: Potential use in developing anticancer drugs and other therapeutic agents.
- Materials Science: Utilized in creating polymers and materials with specific optical properties .
Studies on interaction mechanisms involving 4-amino-1,8-naphthalic anhydride have focused on its ability to form complexes with metal ions and other organic molecules. These interactions can enhance its fluorescent properties and stability, making it useful in sensor applications for detecting various analytes including explosives and biomolecules .
Several compounds share structural similarities with 4-amino-1,8-naphthalic anhydride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,8-Naphthalic Anhydride | Lacks amino group | Used primarily as a precursor for naphthalimide synthesis |
| 4-Nitro-1,8-naphthalic Anhydride | Contains nitro group | Exhibits different reactivity patterns compared to amino derivative |
| 4-Amino-1,5-naphthalimide | Amino group at a different position | Different fluorescence properties; used in biological assays |
| 4-Amino-2-methyl-1,8-naphthalimide | Methyl substitution at the naphthalene ring | Enhanced solubility and altered photophysical properties |
The uniqueness of 4-amino-1,8-naphthalic anhydride lies in its specific amino functionality combined with the naphthalene structure, allowing for versatile reactivity and application potential not seen in its analogs .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard






